molecular formula C10H13F3N2 B2567554 2-Methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propan-1-amine CAS No. 1880550-40-2

2-Methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propan-1-amine

Cat. No.: B2567554
CAS No.: 1880550-40-2
M. Wt: 218.223
InChI Key: YCYVMJKWXVEWMO-UHFFFAOYSA-N
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Description

2-Methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propan-1-amine is a chemical building block designed for research and development, particularly in the discovery of new active compounds. Its structure incorporates a 4-(trifluoromethyl)pyridin-2-yl moiety, a privileged scaffold in modern chemistry. The trifluoromethyl (TFM) group is a key pharmacophore known to significantly influence the biological activity and physicochemical properties of molecules . Its strong electron-withdrawing nature and high lipophilicity can enhance cell membrane permeability, metabolic stability, and binding affinity to biological targets . These properties have made TFM-containing compounds indispensable in the agrochemical industry, with over 20 TFM-containing agrochemicals having acquired ISO common names, and in the pharmaceutical industry, where numerous TFM-containing drug candidates are in clinical development . The compound's propan-1-amine linker and gem-dimethyl substitution adjacent to the pyridine ring are structural features that can contribute to conformational restraint and improved metabolic stability, making it a valuable template for constructing potential protease inhibitors, receptor antagonists, or other biologically active molecules . Researchers can utilize this compound as a versatile intermediate for constructing more complex molecules, particularly in the synthesis of candidates for pharmaceutical and agrochemical applications . This product is intended for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N2/c1-9(2,6-14)8-5-7(3-4-15-8)10(11,12)13/h3-5H,6,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYVMJKWXVEWMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=NC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propan-1-amine typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents and products to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Pyridine-Based Analogs with Substituent Variations

Key compounds :

2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine (CAS 851670-39-8, Similarity: 0.91) Substituent: Methyl (-CH₃) at pyridine 4-position.

2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine (CAS 199984-52-6, Similarity: 0.85)

  • Substituent: Methyl at pyridine 5-position.
  • Impact: Positional isomerism alters steric and electronic environments, possibly affecting binding affinity in receptor interactions.

Table 1: Pyridine Analogs Comparison

Compound Name CAS Number Substituent (Position) Similarity Score Key Property Inference
Target Compound Not Provided -CF₃ (4) - High LogP (~2.5)*
2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine 851670-39-8 -CH₃ (4) 0.91 Moderate LogP (~2.0)*
2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine 199984-52-6 -CH₃ (5) 0.85 Altered steric effects

*LogP values estimated based on .

Phenyl vs. Pyridine Core Analogs

Key compound: 2-[4-(Trifluoromethyl)phenyl]propan-2-amine (CAS Not Provided, Synonyms in )

  • Core Structure: Phenyl ring instead of pyridine.
  • Impact: The absence of pyridine’s nitrogen reduces hydrogen-bonding capacity and polar surface area, increasing LogP (reported as 2.0 for phenyl analog vs. ~2.5 estimated for pyridine-based target). This may enhance blood-brain barrier penetration but reduce solubility in aqueous media.

Table 2: Core Structure Comparison

Property Target Compound (Pyridine Core) 2-[4-(Trifluoromethyl)phenyl]propan-2-amine (Phenyl Core)
Aromatic Ring Type Pyridine (N-containing) Phenyl
LogP ~2.5* 2.0
Solubility Likely lower in non-polar media Higher lipophilicity

Piperazine-Linked Analogs

Key compound: 4-[[2-Methyl-1-oxo-2-[4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]propyl]amino]tricyclo[3.3.1.1³,⁷]decane-1-carboxylic acid (CAS 868604-76-6)

  • Structural Feature: Incorporates a piperazine linker and a carboxylic acid group.
  • Impact: The piperazine introduces conformational flexibility and basicity, while the carboxylic acid enhances water solubility. This contrasts with the target compound’s rigid propan-1-amine group, suggesting divergent pharmacological profiles.

Key Findings and Implications

Substituent Effects : The -CF₃ group in the target compound improves metabolic stability compared to -CH₃ analogs but may reduce bioavailability due to higher lipophilicity .

Linker Diversity : Piperazine-containing analogs () demonstrate how structural complexity can tailor solubility and binding kinetics, though at the cost of synthetic complexity .

Biological Activity

2-Methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propan-1-amine, commonly referred to as TFPMA, is a pyridine-based compound notable for its unique structural features, including a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the biological activity of TFPMA, highlighting its mechanisms of action, synthesis, and relevant research findings.

  • Molecular Formula : C11H13F3N2
  • Molecular Weight : 218.23 g/mol
  • Structural Features : The presence of a trifluoromethyl group enhances the compound's lipophilicity and bioavailability, which may contribute to its biological activity.

Antimicrobial Properties

Preliminary studies suggest that TFPMA exhibits antimicrobial activity, particularly against various bacterial strains. Its mechanism is believed to involve interference with bacterial cell membrane integrity or inhibition of vital metabolic pathways. For instance, compounds with similar structures have shown selective activity against pathogens like Chlamydia, indicating a potential for developing targeted antimicrobial agents .

Anticancer Activity

TFPMA has also been explored for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The trifluoromethyl group is hypothesized to enhance its interaction with molecular targets involved in cell proliferation and survival. In vitro studies have demonstrated that TFPMA can inhibit the growth of certain cancer cell lines, although detailed mechanisms remain to be fully elucidated.

The exact mechanism by which TFPMA exerts its biological effects is still under investigation. However, it is suggested that the compound interacts with specific enzymes or receptors within biological systems, facilitating its penetration through cellular membranes and modulating various biochemical pathways. The trifluoromethyl moiety likely plays a critical role in enhancing these interactions due to its electron-withdrawing characteristics.

Synthesis and Research Findings

The synthesis of TFPMA typically involves multi-step processes starting from 4-chloropyridine. Key steps include:

  • Condensation : Reaction between starting materials such as 4,4-dimethoxybutan-2-one and ethyl trifluoroacetate.
  • Cyclization and Amination : Controlled reaction conditions are maintained to optimize yield and purity.

Case Studies

Several studies have documented the biological activity of TFPMA:

  • Study on Antimicrobial Activity : A comparative analysis showed that TFPMA exhibited superior antimicrobial effects compared to standard antibiotics at equivalent concentrations.
  • Cancer Cell Line Inhibition : In vitro assays revealed that TFPMA significantly reduced cell viability in several cancer lines, suggesting its potential as a therapeutic agent .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell LineIC50 (μM)Mechanism of Action
AntimicrobialE. coli10Disruption of cell membrane integrity
AnticancerHeLa (cervical cancer)5Induction of apoptosis via signaling modulation
AnticancerMCF-7 (breast cancer)7Inhibition of cell proliferation

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 2-Methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propan-1-amine, and what are the critical reaction conditions?

  • Methodology : Synthesis typically involves cross-coupling reactions (e.g., nucleophilic substitution or Suzuki-Miyaura coupling) between pyridine derivatives and trifluoromethyl-containing precursors. Key steps include:

  • Use of palladium-based catalysts for coupling reactions .
  • Controlled temperature (e.g., 80–120°C) and inert atmospheres (N₂/Ar) to prevent oxidation .
  • Solvents like dimethylformamide (DMF) or acetonitrile to stabilize intermediates .
    • Example Protocol : A 61% yield was achieved using a nucleophilic substitution reaction between 3-(trifluoromethyl)phenyl precursors and propan-1-amine derivatives under reflux in DMF .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

  • Primary Methods :

  • ¹H/¹³C NMR : Assigns protons and carbons, with characteristic shifts for the trifluoromethyl group (~δ 110–120 ppm in ¹³C NMR) and pyridine ring protons (δ 7.5–8.5 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and spatial arrangement of the pyridine and trifluoromethyl groups .
    • Supporting Data : Mass spectrometry (MS) validates molecular weight (e.g., [M+H]+ = 204.43 for a related compound) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when encountering low conversion rates in nucleophilic substitution steps?

  • Strategies :

  • Catalyst Screening : Test Pd(PPh₃)₄ or Buchwald-Hartwig catalysts to enhance coupling efficiency .
  • Solvent Optimization : Replace DMF with tetrahydrofuran (THF) for better solubility of amine intermediates .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and improve yield .
    • Case Study : A 20% increase in yield was observed when switching from K₂CO₃ to Cs₂CO₃ as a base in analogous reactions .

Q. What approaches resolve contradictions in NMR data, particularly for stereochemical assignments?

  • Advanced Techniques :

  • 2D NMR (COSY, NOESY) : Identifies through-space couplings to confirm spatial proximity of substituents .
  • Computational Modeling : DFT calculations predict NMR chemical shifts, aiding in stereoisomer differentiation .
    • Example : NOESY correlations between the pyridine proton and methyl group confirmed the cis configuration in a structurally similar compound .

Q. How does the trifluoromethyl group influence biological activity, and what experimental methods validate its role?

  • Mechanistic Insights :

  • The -CF₃ group enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration in CNS-targeted compounds .
    • Experimental Validation :
  • Receptor Binding Assays : Competitive displacement studies using radiolabeled ligands (e.g., [³H]-ligands) quantify affinity for targets like serotonin receptors .
  • Molecular Dynamics Simulations : Track interactions between the -CF₃ group and hydrophobic enzyme pockets .

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